(1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol is a complex organic compound with a unique structure that includes a cyclopentane ring, a pyrazole moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the cyclohexyl group: This step involves the alkylation of the pyrazole ring with a cyclohexyl halide.
Formation of the cyclopentane ring: This can be done through a cyclization reaction involving a suitable precursor.
Coupling of the pyrazole and cyclopentane rings: This step involves the formation of a carbon-nitrogen bond between the two rings, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC or DMP.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of various reduced derivatives
Substitution: Formation of acylated or alkylated products
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol can be compared to other compounds with similar structures, such as:
- (1R,2R)-2-[(3-phenyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol
- (1R,2R)-2-[(3-cyclohexyl-1-ethylpyrazol-4-yl)methylamino]cyclopentan-1-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in a distinct manner, leading to potentially different biological activities compared to similar compounds.
Properties
IUPAC Name |
(1R,2R)-2-[(3-cyclohexyl-1-methylpyrazol-4-yl)methylamino]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-19-11-13(10-17-14-8-5-9-15(14)20)16(18-19)12-6-3-2-4-7-12/h11-12,14-15,17,20H,2-10H2,1H3/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJCZUIQRKMAJN-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)CNC3CCCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C2CCCCC2)CN[C@@H]3CCC[C@H]3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.